molecular formula C16H14F2 B151315 1,1-Bis(4-fluorophenyl)-1-butene CAS No. 128104-20-1

1,1-Bis(4-fluorophenyl)-1-butene

Cat. No. B151315
M. Wt: 244.28 g/mol
InChI Key: BGQMQAHRCSHTAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structures of fluorinated compounds are often investigated using spectroscopic methods and X-ray crystallography. For instance, Paper used 19F NMR spectroscopy and X-ray crystallography to confirm the structures of synthesized compounds, revealing unusually large bond angles around phosphorus atoms. Paper determined the solid-state structure of a bis(iododiphenyltin) compound, which could provide insights into the structural aspects of organotin compounds with aromatic substituents.

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in various chemical reactions. Paper discusses the formation of a chiral cyclometallated complex from a phosphine-based compound, indicating the potential for complexation reactions. Paper describes the use of Sonogashira cross-coupling reactions to prepare fluorinated rigid rods, a method that could potentially be adapted for the synthesis of "1,1-Bis(4-fluorophenyl)-1-butene."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are influenced by the presence of fluorine atoms. Paper explores the impact of molecular structure on the physical, thermal, mechanical, and adhesion properties of polymers containing fluorinated groups. Paper compares the solubility, color intensity, dielectric constant, and moisture absorption of polyimides derived from a fluorinated diamine, highlighting the effects of fluorination on material properties.

Scientific Research Applications

Catalytic Organic Synthesis

1,1-Bis(4-fluorophenyl)-1-butene serves as a precursor in various organic syntheses, highlighting its utility in the development of advanced materials and chemicals. For instance, its structural framework is instrumental in the synthesis of complex molecules through catalytic processes involving metal cation-exchanged clays. These catalysts facilitate a range of reactions, including Friedel-Crafts alkylation, aromatic alkylation, and carbonyl-ene reactions, underscoring the compound's versatility in organic synthesis (Tateiwa & Uemura, 1997).

Environmental Applications

The environmental impact of chemicals is a growing concern, and 1,1-Bis(4-fluorophenyl)-1-butene's derivatives play a crucial role in addressing these challenges. For example, research into the decomposition of air toxins using cold plasma reactors has explored methods to break down harmful substances, potentially including derivatives of 1,1-Bis(4-fluorophenyl)-1-butene. This approach demonstrates the compound's relevance in environmental protection efforts, offering pathways to mitigate pollution and enhance air quality (Hsieh et al., 2011).

Polymer and Material Science

In the realm of material science, derivatives of 1,1-Bis(4-fluorophenyl)-1-butene contribute to the development of high-performance polymers and coatings. These materials find applications in various industries, from automotive to consumer goods, where their chemical stability and physical properties are highly valued. Research in this area continues to explore new functionalities and applications of these polymers, highlighting the compound's importance in advancing material technologies.

Toxicology and Safety Assessment

Understanding the safety and environmental impact of chemicals is critical. Studies on the toxicology and human exposure to derivatives of 1,1-Bis(4-fluorophenyl)-1-butene, such as bisphenol A diglycidylether (BADGE), provide valuable insights into their effects on health and the environment. These assessments ensure that the use of such compounds in various applications, including food packaging and coatings, meets stringent safety standards, protecting consumers and workers alike (Poole et al., 2004).

properties

IUPAC Name

1-fluoro-4-[1-(4-fluorophenyl)but-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2/c1-2-3-16(12-4-8-14(17)9-5-12)13-6-10-15(18)11-7-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQMQAHRCSHTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561226
Record name 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-fluorophenyl)-1-butene

CAS RN

128104-20-1
Record name 1,1'-(But-1-ene-1,1-diyl)bis(4-fluorobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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